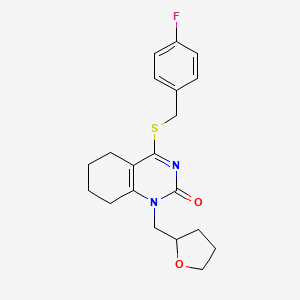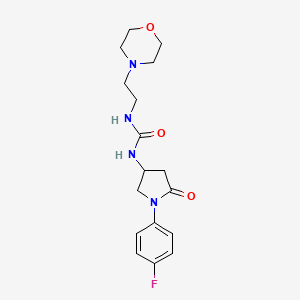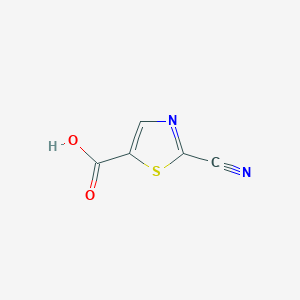![molecular formula C22H16BrN5O2S B2677789 N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-15-0](/img/structure/B2677789.png)
N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C22H16BrN5O2S . It belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines, which have been reported to have various applications in drug design .
Molecular Structure Analysis
The molecular structure of “N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” consists of a benzyl group, a bromophenyl sulfonyl group, and a triazoloquinazolin-5-amine group . The exact 3D conformer is not provided in the search results.Physical And Chemical Properties Analysis
“N-benzyl-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” has a molecular weight of 494.364 Da . Other physical and chemical properties are not directly available from the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on the synthesis of triazoloquinazolinones and their derivatives highlights innovative methods to create these compounds. For example, Heras et al. (2003) demonstrated a synthetic sequence involving alkylation, reaction with p-nitrophenyl chloroformate, and condensation steps to produce triazoloquinazolinones with good overall yields. This research underscores the versatility of triazoloquinazolinone frameworks in medicinal chemistry, paving the way for the development of new pharmaceutical agents (Heras, Font, Linden, & Villalgordo, 2003).
Antihistaminic Activity
Alagarsamy et al. (2008) explored the antihistaminic potential of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, discovering compounds that significantly protected animals from histamine-induced bronchospasm. This study demonstrates the therapeutic promise of triazoloquinazolinones in treating allergic reactions and potentially asthma (Alagarsamy, Shankar, & Murugesan, 2008).
Antimicrobial and Nematicidal Properties
The search for new antimicrobial and nematicidal agents led to the development of triazoloquinazolinone derivatives with significant activity against various bacterial and fungal strains, as well as nematodes. Sanjeeva Reddy, Rajesh Kumar, and Sunitha (2016) synthesized a series of these compounds, showcasing their potential in addressing drug-resistant infections and agricultural pests (Sanjeeva Reddy, Rajesh Kumar, & Sunitha, 2016).
Antitumoral Agents
Wu, Zhang, and Li (2013) reported the synthesis of benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones, revealing potent antitumoral properties. Their work contributes to the ongoing search for new cancer therapies, highlighting the potential of triazoloquinazolinones in oncology (Wu, Zhang, & Li, 2013).
Antiviral Activity
Novel quinazolin-4(3H)-ones were synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses by Selvam et al. (2007). Their findings indicate the potential of these compounds in the development of new antiviral drugs, especially against influenza and other viral pathogens (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O2S/c23-16-10-12-17(13-11-16)31(29,30)22-21-25-20(24-14-15-6-2-1-3-7-15)18-8-4-5-9-19(18)28(21)27-26-22/h1-13H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVMEMHPWXJVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2677710.png)




![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2677719.png)
![5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B2677720.png)
![1-(4-Methylbenzenesulfonyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2677721.png)
![3,4,5-trimethoxy-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2677723.png)


